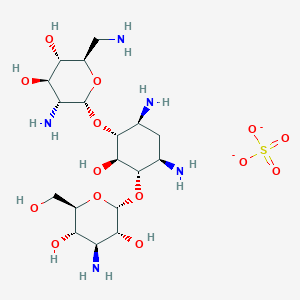
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is a compound involved in the biosynthesis of riboflavin (vitamin B2). It is a key intermediate in the riboflavin biosynthetic pathway, playing a crucial role in the conversion of precursor molecules into riboflavin. This compound is of significant interest in biochemical research due to its role in essential metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one typically involves enzymatic reactions. One of the primary methods includes the use of pyrimidine reductase enzymes, which catalyze the conversion of 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-phosphate into 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate . This reaction occurs under specific conditions, such as a pH of 8.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily synthesized for research purposes. the enzymatic synthesis method mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Reduction: The compound is reduced by pyrimidine reductase enzymes.
Phosphorylation: It can be phosphorylated to form various phosphate derivatives.
Common Reagents and Conditions
Nicotinamide adenine dinucleotide phosphate (NADPH): Used as a cofactor in the reduction reaction.
Enzymes: Pyrimidine reductase enzymes are crucial for the conversion process.
Major Products Formed
The primary product formed from the reduction of this compound is 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5’-phosphate .
Scientific Research Applications
2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one has several scientific research applications:
Biochemistry: It is studied for its role in the riboflavin biosynthetic pathway.
Molecular Biology: Researchers investigate its interactions with enzymes and other biomolecules.
Medicine: Understanding its role in riboflavin biosynthesis can lead to insights into metabolic disorders related to vitamin B2 deficiency.
Industrial Biotechnology:
Mechanism of Action
The mechanism of action of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one involves its conversion by pyrimidine reductase enzymes. The enzyme catalyzes the transfer of a hydrogen atom from NADPH to the substrate, resulting in the reduction of the compound . This reaction is essential for the biosynthesis of riboflavin, as it produces intermediates required for the formation of the vitamin.
Comparison with Similar Compounds
Similar Compounds
2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5’-triphosphate: Another intermediate in the riboflavin biosynthetic pathway.
5-amino-6-(ribosylamino)-2,4(1H,3H)-pyrimidinedione 5’-phosphate: A product formed from the conversion of 2,5-diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific role in the riboflavin biosynthetic pathway. Its structure and function are distinct from other intermediates, making it a critical component in the production of riboflavin.
Properties
Molecular Formula |
C9H18N5O8P |
|---|---|
Molecular Weight |
355.24 g/mol |
IUPAC Name |
[(2R,3S,4S)-5-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C9H18N5O8P/c10-5-7(13-9(11)14-8(5)18)12-1-3(15)6(17)4(16)2-22-23(19,20)21/h3-4,6,15-17H,1-2,10H2,(H2,19,20,21)(H4,11,12,13,14,18)/t3-,4+,6-/m0/s1 |
InChI Key |
ACIVVGBVOVHFPQ-RPDRRWSUSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indol-6-yl)(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)methanone](/img/structure/B13411738.png)


![N-[4-[[(2-Amino-1,4-dihydro-7-methyl-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic Acid](/img/structure/B13411765.png)



![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4R,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13411786.png)



![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)


